Spiro[3.5]nonan-1-amine
Overview
Description
Spiro[35]nonan-1-amine is a spirocyclic amine characterized by its unique structural rigidity and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.5]nonan-1-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the [1+2] cycloaddition reaction, where an olefin reacts with a carbene to form the spirocyclic ring. Another approach involves the Corey–Chaykovsky reaction, where a fluorene-9-one azine reacts with dimethyloxosulfonium methylide to yield the spiro compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its reduced amine forms.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
Spiro[3.5]nonan-1-amine has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: this compound and its derivatives have shown promise in medicinal chemistry for developing new therapeutic agents.
Industry: The compound is used in the development of advanced materials with specific properties, such as high rigidity and stability
Mechanism of Action
The mechanism of action of spiro[3.5]nonan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind selectively to certain receptors or enzymes, modulating their activity. This selective binding can lead to various biological effects, such as analgesic or anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.5]nonan-2-amine: Another spirocyclic amine with similar structural features but different functional groups.
Spiro[cyclopropane-1,2′-steroids]: Compounds with spirocyclic structures linked to steroidal frameworks.
Spiro-indenoquinoxalines: Spirocyclic compounds with indenoquinoxaline cores, known for their biological activities
Uniqueness
Spiro[3.5]nonan-1-amine stands out due to its specific spirocyclic structure, which imparts unique conformational rigidity and stability. This structural uniqueness makes it a valuable compound for various applications, particularly in drug discovery and materials science.
Properties
IUPAC Name |
spiro[3.5]nonan-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-8-4-7-9(8)5-2-1-3-6-9/h8H,1-7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQFKOBNRQCKTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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